Para Isomer Fails to Irreversibly Inhibit Trypsin, Unlike Meta and Other Guanidino-Sulfonate Esters
In a study comparing nine amidino- or guanidino-substituted sulfonic acid methyl esters of different geometries for time-dependent inhibition of bovine trypsin, the para-substituted compound (methyl ester of 4-(diaminomethylideneamino)benzenesulfonic acid) was the only ester that did not act as an irreversible inhibitor [1]. All other esters, including the meta-guanidino analogue, produced irreversible inactivation accompanied by methylation of the active-site histidine residue (His-57) [1]. This clear functional dichotomy, rooted solely in the substitution pattern, is critical for scientists designing active-site probes or seeking to avoid unwanted irreversible enzyme modification.
| Evidence Dimension | Irreversible inhibition of bovine trypsin (time-dependent inactivation) |
|---|---|
| Target Compound Data | p-Guanidinobenzenesulfonic acid methyl ester: no irreversible inhibition observed |
| Comparator Or Baseline | Eight other amidino- or guanidino-substituted sulfonic acid methyl esters (including m-guanidino isomer): all acted as irreversible inhibitors; modification mapped to Ser-195 or His-57 |
| Quantified Difference | 0 of 8 non-para esters were irreversible vs. 0 of 1 para ester; modification products identified as O-methylserine (≤0.1 residue) and τ-methylhistidine, with π,τ-dimethylhistidine also observed for several non-para esters |
| Conditions | Bovine trypsin in vitro; time-dependent inhibition followed by amino acid analysis for methylated residues (Schubert & Fiedler, 1994) |
Why This Matters
If the intended use involves irreversible active-site modification of trypsin-like serine proteases, the para isomer is uniquely unsuitable, making it the correct choice only when reversible binding or non-inhibitory behaviour is required.
- [1] Schubert, C. & Fiedler, F. (1994). J. Enzyme Inhib., 8, 173-185. View Source
